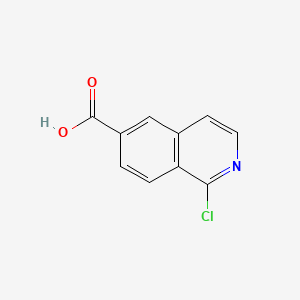

1-Chloroisoquinoline-6-carboxylic acid

Vue d'ensemble

Description

1-Chloroisoquinoline-6-carboxylic acid is a heterocyclic organic compound belonging to the class of isoquinoline carboxylic acids. It is characterized by a chlorine atom at the first position and a carboxylic acid group at the sixth position on the isoquinoline ring. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of isoquinoline with chlorinating agents to introduce the chlorine atom at the desired position. The carboxylic acid group can be introduced through subsequent reactions involving oxidation or carboxylation .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as chlorination, oxidation, and purification through crystallization or chromatography .

Analyse Des Réactions Chimiques

Chemical Reactions Involving 1-Chloroisoquinoline-6-carboxylic Acid

The chemical behavior of this compound can be analyzed through its participation in several types of reactions, including nucleophilic substitutions, acylation, and amidation.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the chloro group can act as a leaving group, allowing for the introduction of various nucleophiles. The reactivity of the chloro substituent is influenced by the electronic nature of the surrounding groups and the solvent used.

- Mechanism : The reaction typically proceeds via an mechanism where the nucleophile attacks the carbon atom bonded to the chlorine atom, displacing it.

- Example Reaction : The reaction of this compound with sodium azide can yield 1-azidoisoquinoline-6-carboxylic acid.

Acylation Reactions

The carboxylic acid group can undergo acylation reactions, which are essential for synthesizing more complex derivatives.

- Mechanism : Acylation generally follows an addition-elimination mechanism where a nucleophile adds to the carbonyl carbon of an acyl chloride derived from the carboxylic acid.

- Example Reaction : Treatment with thionyl chloride can convert this compound into its corresponding acyl chloride, facilitating further reactions with alcohols to form esters.

Amidation Reactions

Amidation is another critical reaction involving this compound, particularly for synthesizing amides from carboxylic acids.

- Mechanism : The formation of amides can occur through activation of the carboxylic acid, often facilitated by coupling agents or catalysts such as N,N'-dicyclohexylcarbodiimide (DCC).

- Example Reaction : The reaction with amines under acidic conditions can yield various amides, showcasing the utility of this compound in synthetic organic chemistry.

Reactivity Comparison

The reactivity of this compound compared to other derivatives can be summarized as follows:

| Compound Type | Reactivity Level | Comments |

|---|---|---|

| Acyl chlorides | High | Most reactive among carboxylic derivatives |

| Carboxylic acids | Moderate | Reactive but less than acyl chlorides |

| Amides | Low | Least reactive due to resonance stabilization |

Research Findings and Implications

Recent studies have demonstrated that substituents on the isoquinoline ring significantly affect the reactivity and selectivity in chemical reactions involving this compound. For instance, modifications to the chloro group or the introduction of electron-withdrawing groups can enhance nucleophilicity or alter reaction pathways.

Moreover, research indicates that using catalysts such as Lewis bases can facilitate amidation and esterification processes at lower temperatures, improving yields and reducing reaction times .

Applications De Recherche Scientifique

1-Chloroisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-chloroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparaison Avec Des Composés Similaires

Isoquinoline: Lacks the chlorine and carboxylic acid groups, making it less reactive in certain chemical reactions.

Quinoline: Similar structure but differs in the position of nitrogen and lacks the chlorine and carboxylic acid groups.

1-Chloroisoquinoline: Similar but lacks the carboxylic acid group.

Uniqueness: 1-Chloroisoquinoline-6-carboxylic acid is unique due to the presence of both chlorine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Activité Biologique

1-Chloroisoquinoline-6-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a bicyclic isoquinoline structure with a chlorine atom at the 1-position and a carboxylic acid group at the 6-position. This unique arrangement contributes to its reactivity and interaction with biological targets. The presence of the electron-withdrawing chlorine enhances the compound's electrophilicity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application as an antimicrobial agent. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of cellular processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation, particularly in colon cancer cell lines. The cytotoxic effects were assessed using the sulforhodamine B (SRB) assay, revealing that this compound can induce cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Biological Activities

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory pathways or cancer progression. For instance, it has been noted to interact with inducible nitric oxide synthase (iNOS), which plays a role in inflammation and tumorigenesis .

- Cell Signaling Interference : It can disrupt cellular signaling pathways, leading to altered gene expression associated with apoptosis and cell cycle regulation.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited Staphylococcus aureus growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.

- Cancer Cell Line Studies : In vitro studies on HT29 human colon carcinoma cells revealed that treatment with this compound resulted in significant reductions in cell viability (GI50 values <100 nM), indicating strong anticancer activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloroisoquinoline-6-carboxylic acid | C10H7ClO2 | Similar structure; studied for anticancer properties |

| Isoquinoline | C9H7N | Basic structure without carboxylic acid; less polar |

| 6-Methoxyisoquinoline | C10H9NO | Methoxy group instead of chloro; different reactivity |

The positioning of functional groups significantly influences their biological activities, making this compound a valuable candidate for further pharmacological studies.

Propriétés

IUPAC Name |

1-chloroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYRQFWSJKHQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695163 | |

| Record name | 1-Chloroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256787-42-4 | |

| Record name | 1-Chloroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.